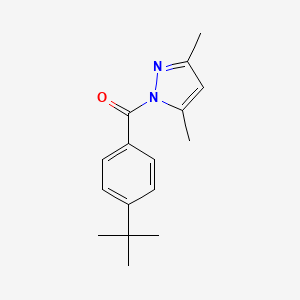
1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazole, commonly known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TBB is a synthetic compound that belongs to the group of organic compounds known as pyrazoles. It is widely used in various scientific research applications and has shown promising results in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of TBB involves the inhibition of proteasomes and calpains. Proteasomes are responsible for the degradation of intracellular proteins, while calpains are involved in the breakdown of extracellular proteins. The inhibition of these enzymes can lead to the accumulation of damaged proteins, which can trigger various cellular responses, including apoptosis.
Biochemical and Physiological Effects:
TBB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. TBB has also been shown to improve cognitive function in animal models and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TBB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. TBB is also relatively inexpensive, making it an attractive option for researchers. However, TBB has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the use of TBB in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases. TBB may also have potential applications in the field of regenerative medicine, where it could be used to promote tissue repair and regeneration. Further studies are needed to fully understand the potential of TBB and its mechanisms of action.
Conclusion:
In conclusion, TBB is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has shown promising results in the field of biochemistry and physiology and has potential applications in the development of new therapeutic agents. TBB has several advantages for use in laboratory experiments, but further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of TBB involves the reaction of 4-tert-butylbenzoyl hydrazine with 3,5-dimethylpyrazole-1-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the product is crucial for its use in scientific research, and various purification methods are employed to achieve high purity.
Applications De Recherche Scientifique
TBB has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, including proteasomes and calpains. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of new therapeutic agents for the treatment of various diseases.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-10-12(2)18(17-11)15(19)13-6-8-14(9-7-13)16(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHDJMKWOVCHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butylphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)
